
Bis(diethylammonium) 2-butoxyethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butoxyethyl dihydrogen phosphate; N-ethylethanamine: is a chemical compound that combines the properties of an organic phosphate ester and an amine. This compound is known for its unique chemical structure, which includes a phosphate group bonded to a butoxyethyl group and an ethylethanamine group. It is used in various industrial and research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyethyl dihydrogen phosphate; N-ethylethanamine typically involves the reaction of 2-butoxyethanol with phosphorus oxychloride to form 2-butoxyethyl phosphate. This intermediate is then reacted with N-ethylethanamine to produce the final compound. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2-butoxyethyl dihydrogen phosphate; N-ethylethanamine is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced purification techniques to obtain the desired product. Quality control measures are implemented to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the butoxyethyl group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The compound can participate in substitution reactions, where the ethylethanamine group is replaced by other amines or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various amines and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphite, hypophosphite derivatives.
Substitution: New amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-butoxyethyl dihydrogen phosphate; N-ethylethanamine is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: In biological research, the compound is used to study enzyme interactions and as a model compound for understanding phosphate metabolism. It is also used in the development of new biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of phosphate-based prodrugs. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
**Industry
Eigenschaften
CAS-Nummer |
103659-12-7 |
|---|---|
Molekularformel |
C10H26NO5P |
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
2-butoxyethyl dihydrogen phosphate;N-ethylethanamine |
InChI |
InChI=1S/C6H15O5P.C4H11N/c1-2-3-4-10-5-6-11-12(7,8)9;1-3-5-4-2/h2-6H2,1H3,(H2,7,8,9);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
OZOXTEDAMVQIOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOP(=O)(O)O.CCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




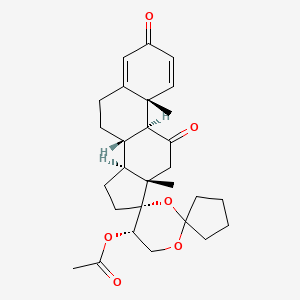
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)


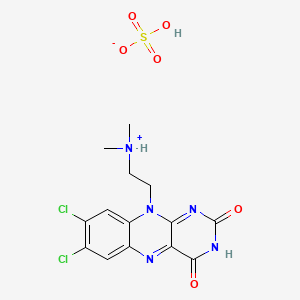

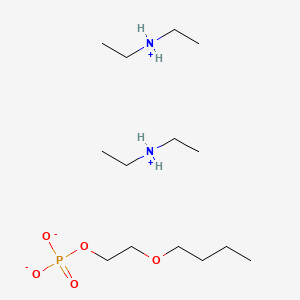
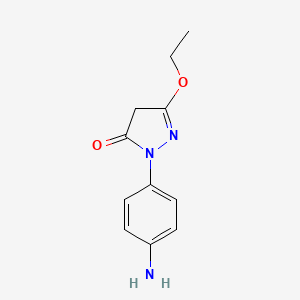
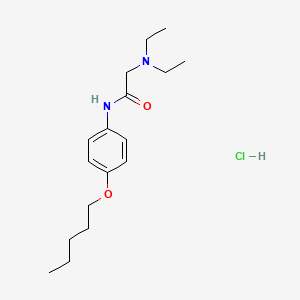
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)


